

In-Depth Technical Guide to the Physicochemical Properties of Propamocarb (C₉H₂₀N₂O₂)

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Compound of Interest

Compound Name: *Tert-butyl methyl(2-(methylamino)ethyl)carbamate*

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Introduction

The compound with the molecular formula C₉H₂₀N₂O₂ is most prominently identified as Propamocarb. Propamocarb is a systemic carbamate fungicide effective against Oomycete pathogens, such as *Pythium* and *Phytophthora* species, which are responsible for various plant diseases.[1] It is typically used as its hydrochloride salt to enhance solubility and stability.[2] This technical guide provides a comprehensive overview of the physicochemical properties of Propamocarb, detailed experimental protocols for their determination, and an illustrative representation of its mode of action.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Propamocarb and its hydrochloride salt.

Table 1: General Properties of Propamocarb

Property	Value	Reference(s)
IUPAC Name	propyl N-[3-(dimethylamino)propyl]carbamate	[3]
CAS Registry Number	24579-73-5	[4]
Molecular Formula	C ₉ H ₂₀ N ₂ O ₂	[4][5]
Molecular Weight	188.27 g/mol	[3][4]
Physical State	Colorless liquid	

Table 2: Physicochemical Data of Propamocarb

Property	Value	Reference(s)
Melting Point	44-45 °C (as colorless, odorless crystals)	[3]
Boiling Point	139-141 °C at 18 mmHg	[3][4]
Solubility in Water	9.0 x 10 ⁵ mg/L at 20 °C, pH 7.0	[3]
Solubility in Organic Solvents (g/L at 20 °C)	Methanol: >933, Dichloromethane: >937, Acetone: >921, Ethyl acetate: >856, Toluene: >852, Hexane: >883	[3]
Vapor Pressure	5.48 x 10 ⁻² mm Hg at 25 °C	[3]
logP (Octanol-Water Partition Coefficient)	1.12	[3]
pKa (Dissociation Constant)	9.50 (strong base)	[3]

Table 3: Properties of Propamocarb Hydrochloride

Property	Value	Reference(s)
CAS Registry Number	25606-41-1	[4]
Molecular Formula	C ₉ H ₂₁ ClN ₂ O ₂	[5]
Molecular Weight	224.73 g/mol	[4]
Physical State	Colorless, very hygroscopic crystalline solid	[6]
Melting Point	45-64.2 °C	[5][6]
Solubility in Water	> 500 g/L (pH 1.6-9.6, 20°C)	[5]

Experimental Protocols

The determination of the physicochemical properties of chemical compounds like Propamocarb follows standardized methodologies, often outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the experimental protocols relevant to the properties listed above.

Melting Point Determination (Based on OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

- Apparatus: A capillary tube melting point apparatus or a differential scanning calorimeter (DSC) can be used.[7]
- Procedure (Capillary Method):
 - A small, finely powdered sample of the substance is packed into a capillary tube.
 - The capillary tube is placed in a heating block or oil bath adjacent to a calibrated thermometer.

- The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.



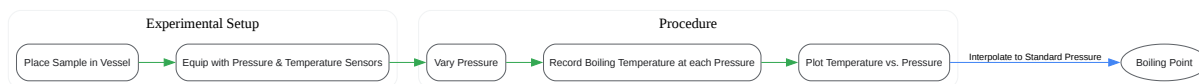
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Workflow for Melting Point Determination.

Boiling Point Determination (Based on OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

- Apparatus: An ebulliometer, a dynamic vapor pressure apparatus, or a distillation setup can be employed. Differential Scanning Calorimetry (DSC) is also a suitable method.^{[7][8]}
- Procedure (Dynamic Method):
 - The substance is placed in a vessel equipped with a pressure sensor and a temperature sensor.
 - The pressure in the vessel is reduced and then slowly increased.
 - The temperature at which boiling is observed is recorded at various pressures.
 - The boiling point at standard atmospheric pressure is determined by interpolation or extrapolation of the vapor pressure-temperature curve.



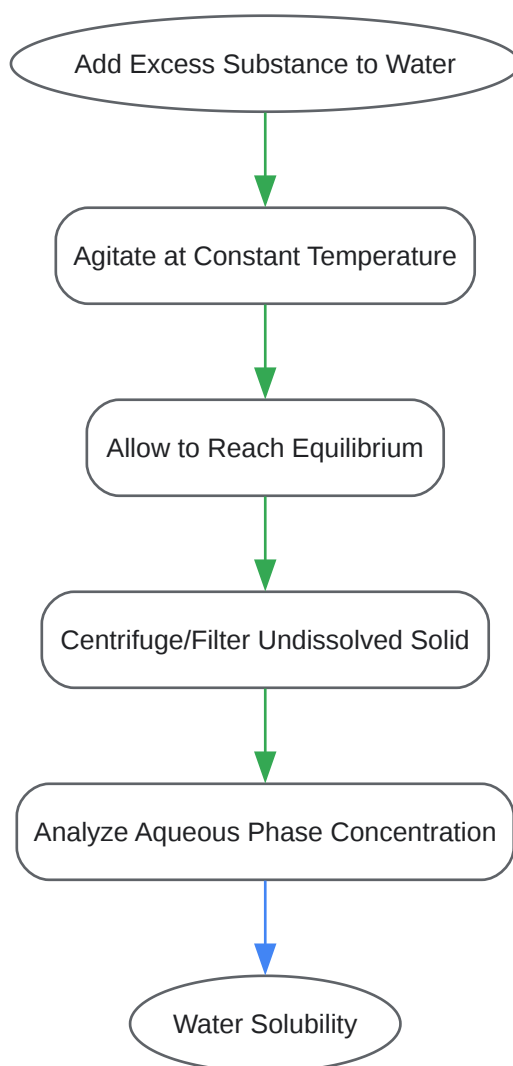
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Workflow for Boiling Point Determination.

Water Solubility Determination (Based on OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature.

- Methods: The two primary methods are the flask method (for solubilities > 10 mg/L) and the column elution method (for solubilities < 10 mg/L).^{[6][9]}
- Procedure (Flask Method):
 - An excess amount of the substance is added to a flask containing purified water.
 - The flask is agitated at a constant temperature until equilibrium is reached.
 - The solution is centrifuged or filtered to remove undissolved substance.
 - The concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., chromatography, spectroscopy).



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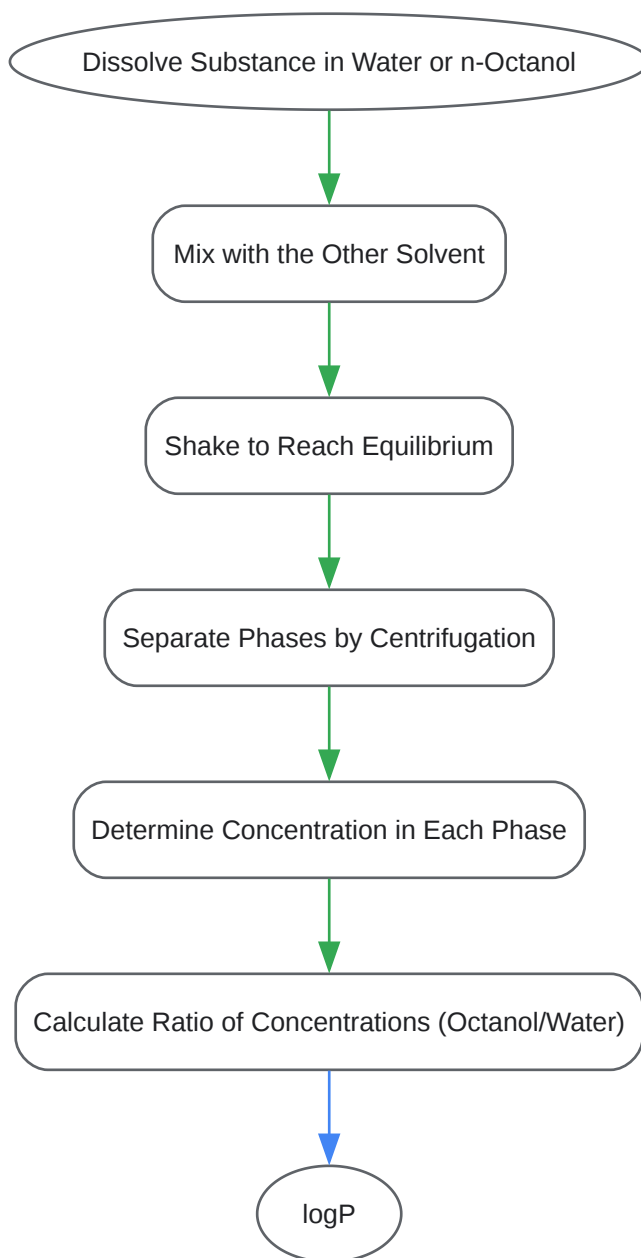
Workflow for Water Solubility Determination.

Partition Coefficient (n-octanol/water) Determination (Based on OECD Guideline 107)

The partition coefficient (logP or log K_{ow}) is a measure of the differential solubility of a compound in two immiscible solvents, n-octanol and water, and is an indicator of its hydrophobicity.

- Method: The shake flask method is commonly used for compounds with logP values between -2 and 4.^[4]

- Procedure:
 - A known amount of the substance is dissolved in either water or n-octanol (pre-saturated with the other solvent).
 - The solution is placed in a vessel with a known volume of the other solvent.
 - The vessel is shaken until equilibrium is reached.
 - The phases are separated by centrifugation.
 - The concentration of the substance in each phase is determined.
 - The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.



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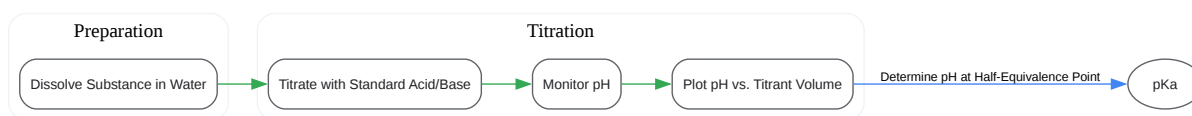
Workflow for logP Determination.

Dissociation Constant (pKa) Determination (Based on OECD Guideline 112)

The dissociation constant (pKa) indicates the strength of an acid or base.

- Methods: Titration, spectrophotometry, or conductometry can be used.[\[10\]](#)[\[11\]](#)

- Procedure (Titration Method):
 - A known concentration of the substance is dissolved in water.
 - The solution is titrated with a standard solution of a strong acid or base.
 - The pH of the solution is monitored throughout the titration.
 - The pKa is determined from the pH at the half-equivalence point of the titration curve.



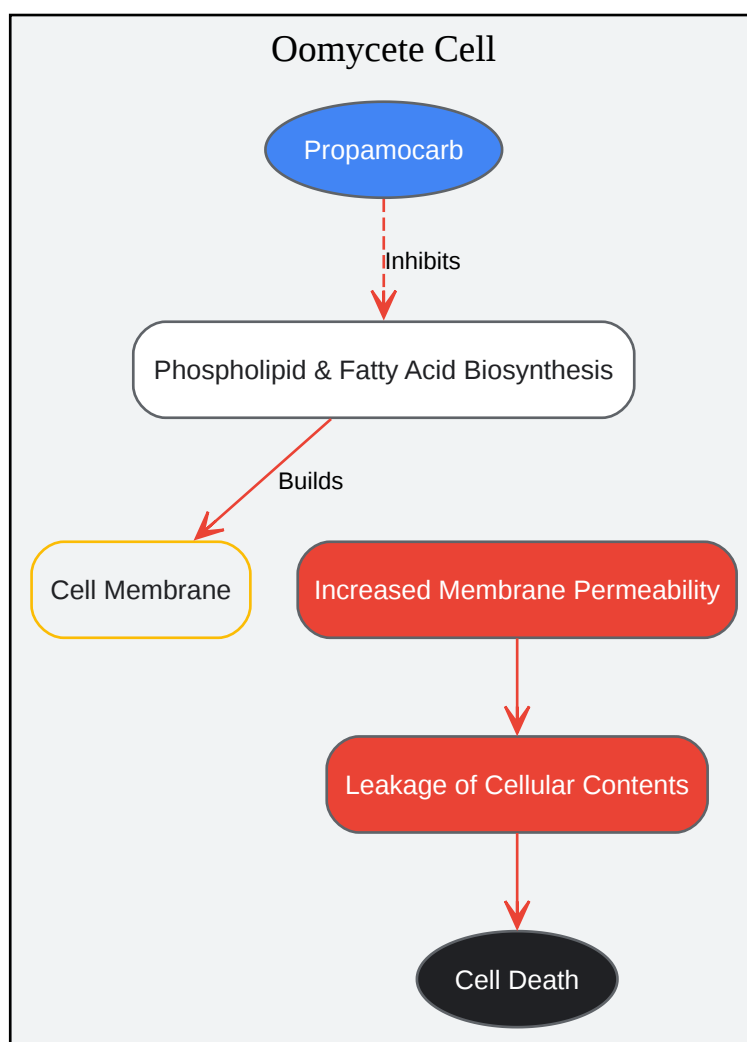
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Workflow for pKa Determination.

Mode of Action

Propamocarb's fungicidal activity stems from its ability to disrupt the biosynthesis of phospholipids and fatty acids, which are essential components of the cell membranes of Oomycetes.[3][12] This interference leads to a loss of membrane integrity, increased permeability, and ultimately, cell death.[3] The systemic nature of Propamocarb allows it to be absorbed by the plant and transported to various tissues, providing both preventative and curative protection.[13][14]

The following diagram illustrates the proposed signaling pathway and mechanism of action of Propamocarb on an Oomycete cell.



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Proposed Mechanism of Action of Propamocarb.

Conclusion

Propamocarb (C₉H₂₀N₂O₂) is a well-characterized fungicide with a specific mode of action against Oomycete pathogens. Its physicochemical properties, particularly the high water solubility of its hydrochloride salt, are key to its systemic activity in plants. The experimental protocols outlined in this guide, based on established international standards, provide a framework for the reliable determination of its key chemical and physical characteristics. A thorough understanding of these properties is essential for the development of effective formulations, assessment of environmental fate, and the design of new and improved crop protection agents.

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